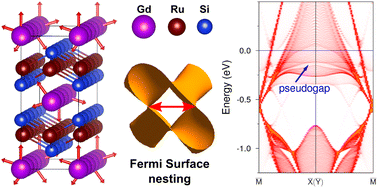Insight into the electronic structure of the centrosymmetric skyrmion magnet GdRu2Si2†
Nanoscale Advances Pub Date: 2023-10-18 DOI: 10.1039/D3NA00435J
Abstract
The discovery of a square magnetic-skyrmion lattice in GdRu2Si2, with the smallest so far found skyrmion size and without a geometrically frustrated lattice, has attracted significant attention. In this work, we present a comprehensive study of surface and bulk electronic structures of GdRu2Si2 by utilizing momentum-resolved photoemission (ARPES) measurements and first-principles calculations. We show how the electronic structure evolves during the antiferromagnetic transition when a peculiar helical order of 4f magnetic moments within the Gd layers sets in. A nice agreement of the ARPES-derived electronic structure with the calculated one has allowed us to characterize the features of the Fermi surface (FS), unveil the nested region along kz at the corner of the 3D FS, and reveal their orbital compositions. Our findings suggest that the Ruderman–Kittel–Kasuya–Yosida interaction plays a decisive role in stabilizing the spiral-like order of Gd 4f moments responsible for the skyrmion physics in GdRu2Si2. Our results provide a deeper understanding of electronic and magnetic properties of this material, which is crucial for predicting and developing novel skyrmion-based systems.


Recommended Literature
- [1] Modification of composite catalytic material CumVnOx@CeO2 core–shell nanorods with tungsten for NH3-SCR†
- [2] Enhancing the selectivity of hydrocarbons during the Kolbe electrolysis of biomass-derived short-chain carboxylic acids by anionic surfactants†
- [3] Evaluating an effective electrocatalyst for the rapid determination of triptan drug (Maxalt™) from (mono and binary) transition metal (Co, Mn, CoMn, MnCo) oxides via electrochemical approaches†
- [4] Dielectric properties of supramolecular ionic structures obtained from multifunctional carboxylic acids and amines†
- [5] An Ag-grid/graphene hybrid structure for large-scale, transparent, flexible heaters†
- [6] Synthesis of unsymmetrical disulfides via PPh3-mediated reductive coupling of thiophenols with sulfonyl chlorides†
- [7] NMR-based screening: a powerful tool in fragment-based drug discovery†
- [8] Effect of HPHT processing on the structure, and thermoelectric properties of Co4Sb12 co-doped with Te and Sn
- [9] Investigations into the analytical chemistry of tantalum, niobium, and their mineral associates. XXV. The separation of uranium from tantalum, niobium, and titanium
- [10] Optimising the synthesis, polymer membrane encapsulation and photoreduction performance of Ru(ii)- and Ir(iii)-bis(terpyridine) cytochrome c bioconjugates†










